
3-(Trifluoromethyl)-1-benzothiophene-5-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzo[b]thiophene-5-carbonitrile, 3-(trifluoromethyl)- is a heterocyclic compound that contains a thiophene ring fused to a benzene ring, with a carbonitrile group at the 5-position and a trifluoromethyl group at the 3-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[b]thiophene-5-carbonitrile, 3-(trifluoromethyl)- can be achieved through several methods. One common approach involves the microwave-assisted synthesis of 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in DMSO at 130°C. This method provides rapid access to the desired compound in high yields .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale reactions using similar synthetic routes but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
化学反应分析
Types of Reactions
Benzo[b]thiophene-5-carbonitrile, 3-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound.
科学研究应用
Benzo[b]thiophene-5-carbonitrile, 3-(trifluoromethyl)- has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
作用机制
The mechanism of action of Benzo[b]thiophene-5-carbonitrile, 3-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and enzymes. The carbonitrile group can form hydrogen bonds and other interactions with target proteins, influencing their activity and function.
相似化合物的比较
Similar Compounds
- Benzo[b]thiophene-3-carbonitrile
- 3-Aminobenzo[b]thiophene
- Benzo[b]thiophene-2-carboxylate
Uniqueness
Benzo[b]thiophene-5-carbonitrile, 3-(trifluoromethyl)- is unique due to the presence of both the trifluoromethyl and carbonitrile groups, which confer distinct chemical and biological properties. These functional groups enhance the compound’s reactivity, stability, and potential for diverse applications compared to other similar compounds .
属性
CAS 编号 |
617706-26-0 |
|---|---|
分子式 |
C10H4F3NS |
分子量 |
227.21 g/mol |
IUPAC 名称 |
3-(trifluoromethyl)-1-benzothiophene-5-carbonitrile |
InChI |
InChI=1S/C10H4F3NS/c11-10(12,13)8-5-15-9-2-1-6(4-14)3-7(8)9/h1-3,5H |
InChI 键 |
ZLPMBORNSHARBS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1C#N)C(=CS2)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


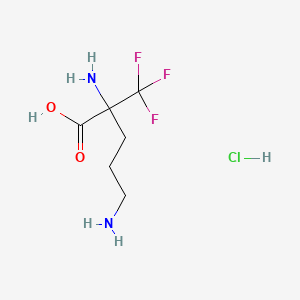

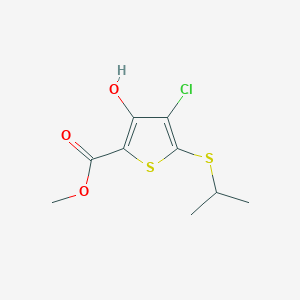
![(2S)-2-amino-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid hydrochloride](/img/structure/B12065427.png)

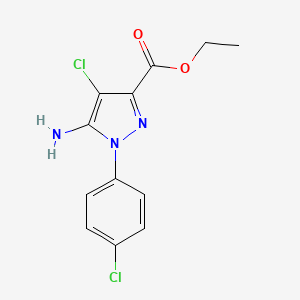
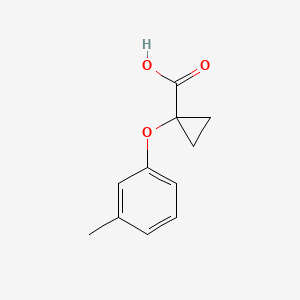


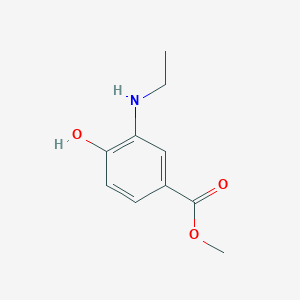
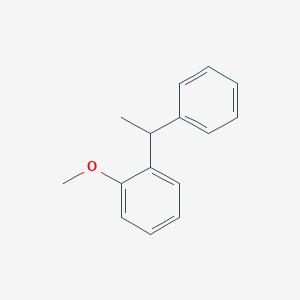

![[R-(Z)]-5-isopropyl-8-methylnona-6,8-dien-2-one](/img/structure/B12065484.png)

